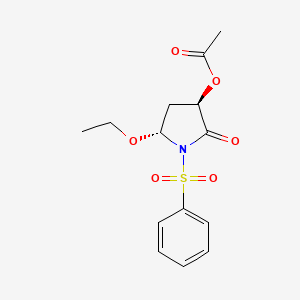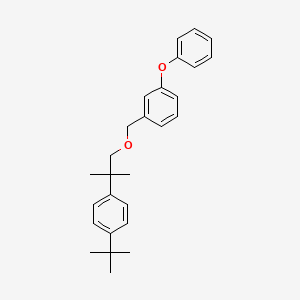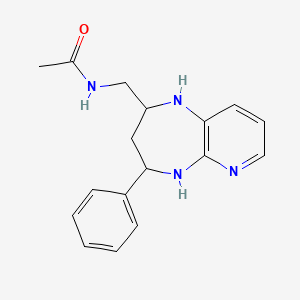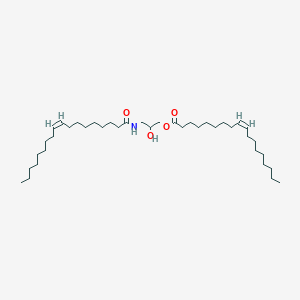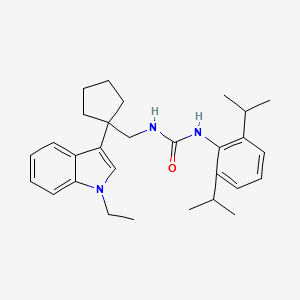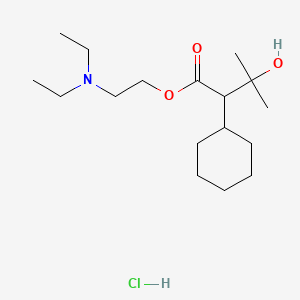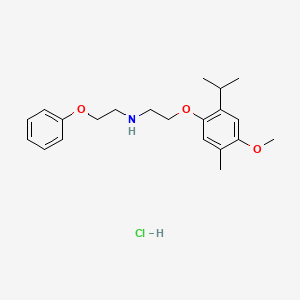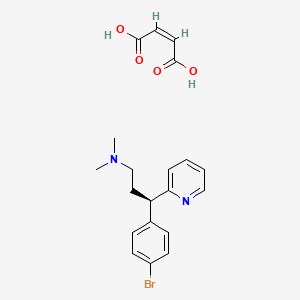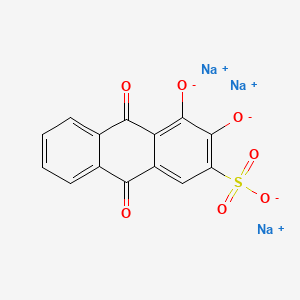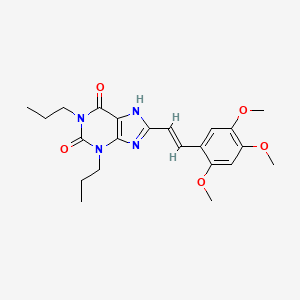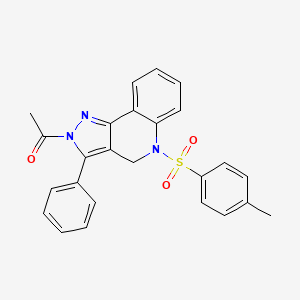![molecular formula C37H35N3O8S3 B12768075 benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole CAS No. 346630-09-9](/img/structure/B12768075.png)
benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole (let’s call it “BSA-OX”) is a hybrid molecule combining aromatic, sulfonic acid, and oxadiazole moieties. Its intricate structure suggests potential versatility in various fields.
Preparation Methods
Synthetic Routes::
Stepwise Synthesis:
Multicomponent Reactions (MCRs):
- Industrial-scale production typically involves optimized synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity::
- BSA-OX exhibits diverse reactivity due to its functional groups:
Oxidation: The phenyl and quinoline moieties are susceptible to oxidation.
Substitution: The sulfonic acid group can undergo substitution reactions.
Reduction: Reduction of the nitro group in the quinoline ring is possible.
Oxidation: Use oxidants like potassium permanganate or chromium trioxide.
Substitution: Sulfonation with sulfuric acid or chlorosulfonic acid.
Reduction: Employ reducing agents like hydrogen gas over a catalyst.
- Oxidation may lead to hydroxylation or quinone formation.
- Sulfonation results in benzenesulfonic acid derivatives.
- Reduction produces the corresponding amine or hydroxylamine.
Scientific Research Applications
BSA-OX finds applications in various domains:
Mechanism of Action
- BSA-OX’s effects depend on its specific application:
Anticancer Activity: Inhibits key enzymes or disrupts cellular signaling pathways.
Fluorescent Imaging: Binds to specific cellular components.
Anti-inflammatory Effects: Interacts with receptors or modulates cytokine production.
Comparison with Similar Compounds
- BSA-OX stands out due to its unique combination of sulfonic acid, quinoline, and oxadiazole functionalities.
- Similar Compounds:
Oxadiazoles: BSA-OX’s oxadiazole moiety resembles other oxadiazole-based drugs.
Sulfonic Acid Derivatives: Compare with benzenesulfonic acid derivatives.
Quinolines: Explore other quinoline-based compounds.
Properties
CAS No. |
346630-09-9 |
|---|---|
Molecular Formula |
C37H35N3O8S3 |
Molecular Weight |
745.9 g/mol |
IUPAC Name |
benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H29N3O5S2.C6H6O3S/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27;7-10(8,9)6-4-2-1-3-5-6/h6-19H,1-5H3;1-5H,(H,7,8,9)/b28-17+; |
InChI Key |
AJIOTCZAAOYCQD-HYEBSWNJSA-N |
Isomeric SMILES |
CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



